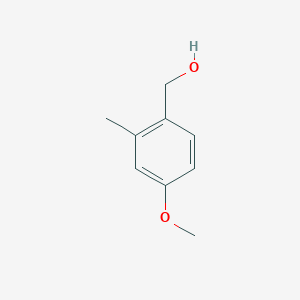

4-Methoxy-2-methylbenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGOQWJOANGLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374854 | |

| Record name | 4-Methoxy-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52289-55-1 | |

| Record name | 4-Methoxy-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52289-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-methoxy-2-methylphenyl)methanol

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of (4-methoxy-2-methylphenyl)methanol, a valuable benzyl alcohol derivative in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details experimental protocols, presents quantitative data for comparison, and includes workflow diagrams for clarity.

Introduction

(4-methoxy-2-methylphenyl)methanol is an aromatic alcohol with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials. Its structure, featuring a methoxy and a methyl group on the phenyl ring, offers sites for further functionalization. This guide explores two common and reliable methods for its synthesis: the reduction of a corresponding benzaldehyde and a Grignard reaction.

Synthetic Routes Overview

Two principal pathways for the synthesis of (4-methoxy-2-methylphenyl)methanol are detailed below:

-

Route 1: Reduction of 4-methoxy-2-methylbenzaldehyde: This is a straightforward and high-yielding approach that involves the reduction of the aldehyde functional group of 4-methoxy-2-methylbenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.

-

Route 2: Grignard Synthesis: This route offers a versatile method for carbon-carbon bond formation. Specifically, the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 4-methoxy-2-methylbenzaldehyde provides a reliable pathway to the target secondary alcohol. This method is particularly useful when the starting aldehyde is readily available.

Data Presentation

The following tables summarize the key quantitative data for the two primary synthetic routes.

Table 1: Comparison of Synthetic Routes

| Parameter | Route 1: Reduction of Aldehyde | Route 2: Grignard Synthesis |

| Starting Material | 4-methoxy-2-methylbenzaldehyde | 4-methoxy-2-methylbenzaldehyde, Methyl halide (for Grignard) |

| Key Reagents | Sodium Borohydride (NaBH₄), Methanol/Ethanol or THF | Magnesium (Mg), Methyl Bromide (CH₃Br), Diethyl ether/THF |

| Reaction Type | Reduction | Nucleophilic Addition |

| Typical Yield | High (>90%) | Good to High (70-90%) |

| Purity of Product | Generally high, purification by recrystallization or chromatography | High, purification by column chromatography may be required |

| Key Advantages | Simple procedure, high yields, mild conditions | Versatile, forms C-C bonds |

| Key Disadvantages | Dependent on the availability of the starting aldehyde | Requires strictly anhydrous conditions, Grignard reagent is moisture sensitive |

Table 2: Physicochemical and Spectroscopic Data of (4-methoxy-2-methylphenyl)methanol

| Property | Data |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Expected to be a white to off-white solid or a colorless oil. |

| Predicted ¹H NMR | δ (ppm): ~7.1-6.7 (m, 3H, Ar-H), 4.6 (s, 2H, -CH₂OH), 3.8 (s, 3H, -OCH₃), 2.3 (s, 3H, Ar-CH₃), ~2.0 (br s, 1H, -OH) |

| Predicted ¹³C NMR | δ (ppm): ~158, ~138, ~132, ~128, ~115, ~110 (Ar-C), ~63 (-CH₂OH), ~55 (-OCH₃), ~18 (Ar-CH₃) |

| Predicted IR (cm⁻¹) | ~3350 (O-H stretch, broad), ~2950 (C-H stretch), ~1610, 1500 (C=C aromatic stretch), ~1240 (C-O stretch, ether), ~1030 (C-O stretch, alcohol) |

| Predicted MS (m/z) | M⁺ at 152, fragments at 137 (M-CH₃), 121 (M-OCH₃), 106. |

Experimental Protocols

This protocol is based on a general procedure for the reduction of aldehydes using sodium borohydride.[1]

Materials:

-

4-methoxy-2-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-methoxy-2-methylbenzaldehyde (1.0 eq) in methanol or THF (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the effervescence ceases.

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate or DCM (3 x 10 volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-methoxy-2-methylphenyl)methanol.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

This protocol describes the synthesis of (4-methoxy-2-methylphenyl)methanol via the reaction of methylmagnesium bromide with 4-methoxy-2-methylbenzaldehyde, based on general Grignard reaction procedures.[2]

Materials:

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous diethyl ether or THF

-

Bromomethane (or a solution of methylmagnesium bromide)

-

4-methoxy-2-methylbenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Dropping funnel (oven-dried)

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

Procedure:

Part A: Preparation of Methylmagnesium Bromide

-

Set up an oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

-

Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of bromomethane (1.1 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromomethane solution to initiate the reaction (cloudiness and gentle reflux indicate initiation).

-

Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

Part B: Reaction with 4-methoxy-2-methylbenzaldehyde

-

Dissolve 4-methoxy-2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, keeping the temperature below 10 °C.

-

After the addition, remove the ice bath and stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 10 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude (4-methoxy-2-methylphenyl)methanol by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthetic methods.

References

An In-depth Technical Guide to 4-Methoxy-2-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 4-Methoxy-2-methylbenzyl alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the CAS number 52289-55-1, is an aromatic alcohol. It is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a hydroxymethyl group at positions 4, 2, and 1, respectively. While experimental data for some of its physical properties are not widely available in the literature, its basic chemical attributes and some predicted properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |

| Physical State | Oil | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK--, --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | (Predicted) |

| logP | 1.49592 | (Predicted) |

| Hydrogen Bond Donors | 1 | (Predicted) |

| Hydrogen Bond Acceptors | 2 | (Predicted) |

| Rotatable Bonds | 2 | (Predicted) |

| SMILES | CC1=CC(=CC=C1CO)OC | --INVALID-LINK-- |

| InChI Key | HIGOQWJOANGLIL-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis

A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. For this compound, the precursor would be 4-Methoxy-2-methylbenzaldehyde.

Experimental Protocol: Reduction of 4-Methoxy-2-methylbenzaldehyde

While a specific protocol for the reduction of 4-methoxy-2-methylbenzaldehyde to the corresponding alcohol is not explicitly detailed in the available literature, a general and widely used method involves the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. This method is known for its high yield and selectivity for the reduction of aldehydes and ketones.

General Procedure:

-

Dissolution: Dissolve 4-Methoxy-2-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

-

Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Figure 1: General workflow for the synthesis of this compound.

Spectral Data

Detailed experimental spectral data for this compound is scarce in public databases. The information provided is often for its isomer, 4-methoxybenzyl alcohol. However, based on the structure, expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm). Due to the substitution pattern, complex splitting patterns are expected.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Several signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 15-20 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks typically appear just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and ether linkages.

Reactivity and Potential Applications

As a benzyl alcohol derivative, this compound is expected to undergo reactions typical of this class of compounds.

-

Oxidation: The primary alcohol group can be oxidized to an aldehyde (4-methoxy-2-methylbenzaldehyde) or further to a carboxylic acid (4-methoxy-2-methylbenzoic acid) using appropriate oxidizing agents.

-

Esterification: It can react with carboxylic acids or their derivatives to form esters.

-

Etherification: The hydroxyl group can be converted into an ether.

-

Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents like thionyl chloride or phosphorus halides.

The presence of both electron-donating groups (methoxy and methyl) on the aromatic ring may influence its reactivity in electrophilic aromatic substitution reactions, although the steric hindrance from the ortho-methyl group could play a significant role.

Given its structure, this compound could serve as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Substituted benzyl alcohols are known to exhibit a range of biological activities, and this particular isomer could be a subject of interest in drug discovery programs.

Safety and Handling

Conclusion

This compound is a specialty chemical with potential applications in organic synthesis and medicinal chemistry. This guide has summarized the currently available information on its chemical properties, a plausible synthetic route, and predicted spectral characteristics. Further experimental investigation is required to fully characterize this compound and explore its potential uses.

Technical Guide: NMR Spectral Data of 4-Methoxy-2-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-methoxy-2-methylbenzyl alcohol. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted ¹H and ¹³C NMR data, alongside comprehensive experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide an expected range for chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (H6) | 7.15 - 7.25 | d | 1H | ~8.0 |

| Ar-H (H5) | 6.70 - 6.80 | dd | 1H | ~8.0, ~2.5 |

| Ar-H (H3) | 6.65 - 6.75 | d | 1H | ~2.5 |

| -CH₂OH | 4.60 - 4.70 | s | 2H | - |

| -OCH₃ | 3.75 - 3.85 | s | 3H | - |

| Ar-CH₃ | 2.20 - 2.30 | s | 3H | - |

| -OH | Variable (Broad) | s | 1H | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C4 (C-OCH₃) | 158.0 - 159.0 |

| C2 (C-CH₃) | 138.0 - 139.0 |

| C1 (C-CH₂OH) | 133.0 - 134.0 |

| C6 | 129.0 - 130.0 |

| C5 | 112.0 - 113.0 |

| C3 | 111.0 - 112.0 |

| -CH₂OH | 63.0 - 64.0 |

| -OCH₃ | 55.0 - 56.0 |

| Ar-CH₃ | 18.0 - 19.0 |

Experimental Protocols

For researchers aiming to acquire experimental NMR data for this compound, the following protocols provide a detailed methodology.

Sample Preparation for NMR Spectroscopy

-

Sample Purity: Ensure the sample of this compound is of high purity (≥95%), as impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this type of compound. For observing the hydroxyl (-OH) proton, which can undergo rapid exchange, deuterated dimethyl sulfoxide (DMSO-d₆) may be used.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A range of 0-12 ppm is typically sufficient.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Spectral Width: A range of 0-220 ppm is standard for most organic molecules.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for NMR analysis.

Caption: Chemical structure of this compound.

Caption: General experimental workflow for NMR analysis.

A Comprehensive Technical Guide to the Solubility Profile of 4-Methoxy-2-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct quantitative solubility data for 4-Methoxy-2-methylbenzyl alcohol is available in the public domain. This guide synthesizes available information for structurally similar compounds, primarily its isomer 4-methoxybenzyl alcohol, to provide a comprehensive and predictive solubility profile. All experimental data not explicitly attributed to this compound should be considered representative and may require experimental verification.

Introduction

This compound (CAS No: 52289-55-1), a substituted aromatic alcohol, presents a chemical structure of interest in various fields of chemical synthesis and material science.[1] Its solubility is a critical parameter influencing reaction kinetics, purification processes, and formulation development. This technical guide provides a detailed overview of its anticipated solubility profile, experimental methodologies for its determination, and relevant physicochemical properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Oil | [1] |

| Purity | ≥95% | [1] |

| InChI Key | HIGOQWJOANGLIL-UHFFFAOYSA-N | [1] |

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound possesses both a polar hydroxyl group and a largely non-polar substituted benzene ring, suggesting a nuanced solubility profile.

Aqueous Solubility

Based on data for the closely related isomer, 4-methoxybenzyl alcohol, the aqueous solubility of this compound is expected to be low. 4-methoxybenzyl alcohol is reported as insoluble in water.[2][3] A quantitative value for 4-methoxybenzyl alcohol is approximately 2 mg/mL at 20°C.[4] The presence of an additional methyl group in this compound is likely to further decrease its solubility in water due to an increase in the non-polar surface area.

Organic Solvent Solubility

Given its chemical structure, this compound is anticipated to exhibit good solubility in a range of organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale / Supporting Data for Isomer |

| Methanol | Polar Protic | Freely Soluble | 4-methoxybenzyl alcohol is freely soluble in alcohol.[2] |

| Ethanol | Polar Protic | Freely Soluble | 4-methoxybenzyl alcohol is freely soluble in alcohol.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds.[5][6] |

| Acetone | Polar Aprotic | Soluble | Expected to be a good solvent due to its polarity and ability to act as a hydrogen bond acceptor. |

| Diethyl Ether | Non-polar | Freely Soluble | 4-methoxybenzyl alcohol is freely soluble in diethyl ether. |

| Chloroform | Non-polar | Soluble | A common solvent for many organic compounds. |

| Ethyl Acetate | Moderately Polar | Soluble | A versatile solvent for a wide range of organic molecules. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following protocols are recommended for characterizing the solubility profile of this compound.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant-temperature shaker bath is recommended.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a miniaturized shake-flask approach can be employed.

Methodology:

-

Dispensing: Use automated liquid handlers to dispense a known amount of a stock solution of this compound (in a volatile solvent like dichloromethane) into the wells of a microtiter plate. Evaporate the solvent to leave a solid film of the compound.

-

Solvent Addition: Add a known volume of each test solvent to the respective wells.

-

Equilibration: Seal the plate and agitate at a controlled temperature for a predetermined period.

-

Analysis: Determine the concentration of the dissolved compound directly in the wells using a plate reader with appropriate detection capabilities (e.g., UV-Vis spectroscopy), or by sampling and subsequent analysis via HPLC or a similar method.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound is scarce, a predictive profile can be established based on its chemical structure and data from its close isomer, 4-methoxybenzyl alcohol. It is anticipated to have low aqueous solubility and be readily soluble in a variety of common organic solvents. For definitive quantitative data, the experimental protocols outlined in this guide are recommended. This information is critical for the effective application of this compound in research and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-Methoxybenzyl alcohol CAS#: 105-13-5 [m.chemicalbook.com]

- 3. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]

- 4. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gchemglobal.com [gchemglobal.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Methoxy-2-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-methoxy-2-methylbenzyl alcohol. Due to the limited availability of direct experimental spectra for this specific compound, this guide extrapolates data from closely related analogs, including benzyl alcohol, 4-methoxybenzyl alcohol, and 4-methylbenzyl alcohol, to present a comprehensive interpretation of its key spectral features. This document outlines the characteristic vibrational frequencies, a standardized experimental protocol for spectrum acquisition, and a logical visualization of the functional group correlations.

Molecular Structure and Functional Groups

This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum:

-

Hydroxyl (-OH): Responsible for a prominent, broad absorption band.

-

Aromatic Ring (C=C): Produces several sharp to medium absorptions in the fingerprint and C-H stretching regions.

-

Ether (C-O-C): Characterized by a strong stretching vibration.

-

Methyl (-CH₃) and Methylene (-CH₂-): Exhibit characteristic stretching and bending vibrations.

-

Substituted Benzene Ring: Shows specific patterns for out-of-plane bending vibrations.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on the analysis of its functional groups and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3600-3200 | Strong, Broad | O-H Stretch | Intermolecularly bonded hydroxyl group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2960-2850 | Medium to Strong | C-H Stretch | Aliphatic C-H (methyl and methylene) |

| ~1610, 1585, 1500, 1465 | Medium to Weak, Sharp | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1450 | Medium | C-H Bend | Aliphatic C-H (methyl and methylene) |

| ~1300-1200 | Strong | C-O Stretch | Aryl ether (asymmetric) |

| ~1250-1000 | Strong | C-O Stretch | Primary alcohol |

| ~1050-1000 | Medium | C-O Stretch | Aryl ether (symmetric) |

| ~880-800 | Strong | C-H Bend | Aromatic C-H out-of-plane (OOP) |

Experimental Protocol: Acquiring the Infrared Spectrum

This section details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid or oily sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality infrared spectrum of this compound.

Apparatus and Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound sample.

-

Dropper or pipette.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer are turned on and have been allowed to stabilize according to the manufacturer's instructions.

-

Open the spectral acquisition software.

-

-

Background Spectrum Acquisition:

-

Carefully clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background scan is typically an average of multiple scans for better signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Similar to the background scan, this is usually an average of several scans (e.g., 16 or 32 scans) to improve the quality of the spectrum.

-

The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum as needed. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption bands.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal surface with a solvent-soaked lint-free wipe to remove the sample.

-

Visualization of Spectral Correlations

The following diagrams illustrate the logical relationship between the functional groups of this compound and their characteristic regions in the infrared spectrum.

Safety and Handling of 4-Methoxy-2-methylbenzyl Alcohol: A Technical Guide

Disclaimer: No comprehensive Safety Data Sheet (SDS) or detailed toxicological information is readily available for 4-Methoxy-2-methylbenzyl alcohol (CAS No. 52289-55-1). The following guide is based on the available data for the structurally similar compound, 4-Methoxybenzyl alcohol (CAS No. 105-13-5), also known as anisyl alcohol. This information is provided as a provisional reference for experienced researchers and professionals and must be interpreted with extreme caution. The safety and toxicological properties of this compound may differ significantly from those of 4-Methoxybenzyl alcohol. A substance-specific risk assessment is imperative before handling this compound.

This technical guide offers an in-depth overview of the known safety and handling protocols for 4-Methoxybenzyl alcohol, intended to serve as a preliminary resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in tabular format for clarity, and procedural workflows are visualized using diagrams.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for 4-Methoxybenzyl alcohol.

Table 1: Physical and Chemical Properties of 4-Methoxybenzyl Alcohol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [3][4][5] |

| Melting Point | 22-25 °C (72-77 °F) | [4][5][6] |

| Boiling Point | 259 °C (498.2 °F) at 760 mmHg | [4][5][6] |

| Flash Point | 113 °C (235.4 °F) - 146 °C (294.8 °F) | [4][5] |

| Density | 1.113 g/mL at 25 °C | [6][7] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [6] |

| Vapor Pressure | 0.0038 mmHg | [2] |

Table 2: Toxicological Data for 4-Methoxybenzyl Alcohol

| Endpoint | Value | Species | Reference |

| LD50 (Oral) | 1332 mg/kg | Rat | [8] |

| LD50 (Dermal) | > 3 g/kg | Rabbit | [5] |

Table 3: GHS Hazard Classification for 4-Methoxybenzyl Alcohol

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][9] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H319: Causes serious eye irritation or H318: Causes serious eye damage[1][4][9] |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction[1][4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[9] |

| Hazardous to the aquatic environment, acute hazard | 3 | H402: Harmful to aquatic life[4][7] |

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not available in the provided search results. The data is typically generated following standardized OECD or EPA guidelines. The handling and first aid procedures below can be considered as established protocols for managing exposure.

Safety and Handling Precautions

When handling 4-Methoxybenzyl alcohol, and by extension, this compound, the following precautions should be strictly observed:

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing to prevent skin contact.[1][4]

-

Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[1]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid inhalation of vapor or mist.[9]

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Incompatible materials include acids, acid anhydrides, acid chlorides, and strong oxidizing or reducing agents.[5]

Emergency and First Aid Procedures

The following diagram outlines the logical workflow for responding to an exposure incident.

Caption: Emergency response workflow for chemical exposure.

First Aid Measures in Detail:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][9]

-

After skin contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if irritation develops.[1][9]

-

After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5][9]

-

After ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[9]

Fire and Spill Response

Fire Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][9]

-

Specific hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[1][4]

-

Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][9]

Accidental Release Measures:

-

Personal precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as specified in Section 3. Ensure adequate ventilation.[4][9]

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][9]

-

Methods for cleaning up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[9]

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[4][9]

This guide is intended for informational purposes only and should not be a substitute for a thorough, substance-specific safety review and risk assessment. Always consult the most current Safety Data Sheet for any chemical before use.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Physical Characteristics of 4-Methoxy-2-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical characteristics of 4-Methoxy-2-methylbenzyl alcohol (CAS Number: 52289-55-1). Due to the limited availability of experimentally determined physical data for this specific isomer, this document also furnishes detailed, standardized experimental protocols for the determination of key physical properties including melting point, boiling point, density, and solubility. These methodologies are intended to equip researchers with the necessary procedures to characterize this compound in a laboratory setting. A generalized workflow for the physical characterization of a chemical compound is also presented.

Introduction

This compound is an aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Accurate knowledge of its physical properties is fundamental for its handling, reaction optimization, and formulation. This guide collates the available data and provides robust protocols for its experimental determination.

Available Physical and Chemical Properties

The following table summarizes the currently available physical and chemical data for this compound. It is important to note the absence of experimentally verified data for several key physical parameters in publicly accessible databases.

| Property | Value | Source |

| CAS Number | 52289-55-1 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₉H₁₂O₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 152.19 g/mol , 152.193 g/mol | Santa Cruz Biotechnology[1], CymitQuimica[2] |

| Physical Form | Oil | CymitQuimica[2] |

| Purity | ≥95% | CymitQuimica[2] |

| InChI Key | HIGOQWJOANGLIL-UHFFFAOYSA-N | CymitQuimica[2] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Characterization

Given the lack of specific reported values for several key physical properties of this compound, the following standard protocols are provided for their experimental determination.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus:

-

Thiele tube or melting point apparatus with boiling point determination functionality

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.

-

Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube filled with a heating bath liquid (e.g., paraffin oil) or in a suitable melting point apparatus.

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density (Gravimetric Method)

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and record its mass.

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 4 and 5.

-

Calculate the density using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the experimental temperature

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.

-

Add 1 mL of various solvents (e.g., water, ethanol, acetone, diethyl ether, toluene) to each test tube.

-

Agitate the mixtures vigorously using a vortex mixer for a set period (e.g., 1 minute).

-

Visually inspect for the dissolution of the sample. Classify as soluble, partially soluble, or insoluble.

Procedure for Quantitative Solubility:

-

Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Evaporate the solvent from the withdrawn sample and weigh the remaining residue.

-

Calculate the solubility in terms of g/L or mol/L.

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for the physical characterization of a chemical compound.

Conclusion

While some fundamental identifiers for this compound are established, a comprehensive profile of its physical characteristics requires further experimental investigation. The protocols detailed in this guide provide a standardized framework for researchers to determine the boiling point, density, and solubility of this compound, thereby facilitating its effective use in research and development.

References

An In-depth Technical Guide to (4-methoxy-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methoxy-2-methylphenyl)methanol, a substituted benzyl alcohol, serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its distinct substitution pattern on the aromatic ring, featuring both a methoxy and a methyl group, offers unique electronic and steric properties that can be exploited in the design of target-specific molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance.

Chemical and Physical Properties

The IUPAC name for 4-Methoxy-2-methylbenzyl alcohol is (4-methoxy-2-methylphenyl)methanol . This compound is a derivative of benzyl alcohol with a methoxy group at the C4 position and a methyl group at the C2 position of the benzene ring. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | (4-methoxy-2-methylphenyl)methanol | N/A |

| CAS Number | 52289-55-1 | N/A |

| Molecular Formula | C₉H₁₂O₂ | N/A |

| Molecular Weight | 152.19 g/mol | N/A |

| Boiling Point | 262-267 °C (for the corresponding aldehyde) | |

| Density | 1.107 g/mL at 25 °C (for the corresponding aldehyde) |

Experimental Protocols

A common and effective method for the synthesis of (4-methoxy-2-methylphenyl)methanol is the reduction of the corresponding aldehyde, 4-methoxy-2-methylbenzaldehyde.

Synthesis of (4-methoxy-2-methylphenyl)methanol via Reduction of 4-methoxy-2-methylbenzaldehyde

Materials:

-

4-methoxy-2-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylbenzaldehyde (1.0 equivalent) in methanol.

-

Reduction: Cool the solution in an ice bath to 0 °C. To this stirred solution, add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude (4-methoxy-2-methylphenyl)methanol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization Protocols

-

¹H NMR Spectroscopy: The proton NMR spectrum of a related isomer, (4-methoxyphenyl)methanol, in CDCl₃ shows characteristic signals for the aromatic protons as two doublets around δ 6.9 ppm.[1] The methylene protons of the alcohol appear as a singlet around δ 4.7 ppm, and the methoxy protons as a singlet around δ 3.6 ppm.[1] The alcohol proton itself typically appears as a broad singlet. For (4-methoxy-2-methylphenyl)methanol, one would expect to see additional signals corresponding to the methyl group on the aromatic ring and a different splitting pattern for the aromatic protons due to the change in symmetry.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum of (4-methoxyphenyl)methanol displays six distinct peaks, indicating the symmetry of the molecule.[1] Key signals include those for the methoxy carbon around 56 ppm and the methylene carbon at approximately 71 ppm.[1] The aromatic carbons resonate in the region of δ 128-161 ppm.[1] For (4-methoxy-2-methylphenyl)methanol, more than six aromatic signals would be expected due to the lower symmetry.

-

Electron Ionization (EI) Mass Spectrometry: The mass spectrum of the related (4-methoxyphenyl)methanol shows a prominent molecular ion peak (M⁺) at m/z = 138, which is also the base peak.[1] Characteristic fragmentation includes the loss of a hydrogen atom (M-1) to give a peak at m/z = 137, and the loss of a hydroxyl radical (M-17) resulting in a peak at m/z = 121.[1] For (4-methoxy-2-methylphenyl)methanol (MW = 152.19), the molecular ion peak is expected at m/z = 152. Fragmentation patterns would likely involve the loss of a methyl group from the aromatic ring or the methoxy group, and the loss of the hydroxymethyl group.

-

The IR spectrum of an alcohol is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-O stretching of the alcohol will appear in the 1000-1260 cm⁻¹ region. For (4-methoxy-2-methylphenyl)methanol, one would also expect to see characteristic peaks for the C-O-C stretch of the methoxy group and C-H bending vibrations for the aromatic ring and the methyl group. The IR spectrum of the related compound (4-methoxyphenyl)methanol is consistent with an aromatic alcohol containing an ether linkage.[1]

Synthesis and Characterization Workflow

Biological Significance and Potential Signaling Pathways

While specific signaling pathways for (4-methoxy-2-methylphenyl)methanol are not extensively documented in the current literature, the metabolism of benzyl alcohols, in general, provides a framework for understanding its likely biological fate. In biological systems, benzyl alcohols are typically metabolized to facilitate their excretion.

The primary metabolic pathway for benzyl alcohol involves oxidation to the corresponding benzoic acid, which is then often conjugated with glycine to form hippuric acid and excreted.[2] In prokaryotic systems, such as Pseudomonas putida, benzyl alcohol can be metabolized via benzaldehyde and benzoate to catechol, which then enters the ortho-cleavage pathway.[3][4]

Given its structure, (4-methoxy-2-methylphenyl)methanol would likely undergo a similar metabolic transformation. The alcohol moiety is susceptible to oxidation by alcohol dehydrogenases to form 4-methoxy-2-methylbenzaldehyde, which can be further oxidized by aldehyde dehydrogenases to 4-methoxy-2-methylbenzoic acid. This carboxylic acid can then be conjugated, for instance with glycine or glucuronic acid, to form a more water-soluble metabolite for excretion.

The introduction of methoxy and methyl groups on the benzyl alcohol scaffold can influence its metabolic rate and pathway preference, as well as its interaction with biological targets. These substitutions can affect the compound's lipophilicity and electronic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For drug development professionals, understanding these metabolic pathways is crucial for predicting the in vivo behavior of derivatives of (4-methoxy-2-methylphenyl)methanol and for designing molecules with improved metabolic stability and desired biological activity.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Human Metabolome Database: Showing metabocard for Benzyl alcohol (HMDB0003119) [hmdb.ca]

- 3. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols: Protection of Primary Alcohols with 4-Methoxy-2-methylbenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is essential for achieving high yields and selectivity. The 4-methoxy-2-methylbenzyl (MMB) ether serves as a valuable protecting group for primary alcohols. As a substituted benzyl ether, it shares many of the favorable characteristics of the more common p-methoxybenzyl (PMB) group, such as stability to a range of reaction conditions. However, the additional electron-donating methyl group at the ortho position enhances the electron density of the aromatic ring, rendering the MMB group more labile under acidic and oxidative conditions. This increased reactivity allows for its removal under milder conditions compared to the PMB group, offering a greater degree of synthetic flexibility and orthogonality.

These application notes provide a comprehensive overview of the protection of primary alcohols using the 4-methoxy-2-methylbenzyl group, including detailed protocols for the synthesis of the protecting agent, the protection of a primary alcohol, and its subsequent deprotection.

Synthesis of the Protecting Agent: 4-Methoxy-2-methylbenzyl Chloride

The key reagent for the introduction of the MMB protecting group is 4-methoxy-2-methylbenzyl chloride. This can be synthesized from commercially available 4-methoxy-2-methylbenzaldehyde in a two-step process involving reduction to the corresponding alcohol followed by chlorination.

Protocol 1: Synthesis of 4-Methoxy-2-methylbenzyl Alcohol

This protocol outlines the reduction of 4-methoxy-2-methylbenzaldehyde to this compound using sodium borohydride.

Materials:

-

4-Methoxy-2-methylbenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-methoxy-2-methylbenzaldehyde (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equiv) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-Methoxy-2-methylbenzyl Chloride

This protocol describes the conversion of this compound to 4-methoxy-2-methylbenzyl chloride using thionyl chloride.[1]

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM) or chloroform

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.1 equiv) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The crude 4-methoxy-2-methylbenzyl chloride can be purified by vacuum distillation or used directly in the subsequent protection step after thorough removal of volatiles.

Protection of a Primary Alcohol with 4-Methoxy-2-methylbenzyl Ether

The protection of a primary alcohol with the MMB group is typically achieved via a Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with 4-methoxy-2-methylbenzyl chloride.[2][3]

Protocol 3: MMB Protection of a Primary Alcohol

This protocol provides a general procedure for the protection of a primary alcohol.

Materials:

-

Primary alcohol substrate

-

4-Methoxy-2-methylbenzyl chloride (1.1-1.2 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Syringes and needles

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the primary alcohol (1.0 equiv) in anhydrous DMF to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-methoxy-2-methylbenzyl chloride (1.1-1.2 equiv) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 2-12 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Add deionized water and extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-methoxy-2-methylbenzyl ether.

Deprotection of 4-Methoxy-2-methylbenzyl Ethers

The increased electron density of the MMB group allows for its cleavage under milder oxidative or acidic conditions compared to the PMB group. The most common method for the deprotection of PMB ethers, which is directly applicable to MMB ethers, is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][5]

Protocol 4: Oxidative Deprotection using DDQ

This protocol details the removal of the MMB group using DDQ.

Materials:

-

MMB-protected alcohol

-

Dichloromethane (DCM)

-

Deionized water

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the MMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.1-1.5 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected primary alcohol.

Quantitative Data Summary

While specific quantitative data for the protection of primary alcohols with the 4-methoxy-2-methylbenzyl group is not extensively reported in the literature, high yields are expected based on analogous reactions with PMB chloride. The following table provides representative data for the closely related p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) protecting groups, which serve as a strong indicator of the expected efficiency for MMB protection and deprotection.

| Protecting Group | Substrate Type | Protection Reagent | Base | Solvent | Yield (%) | Deprotection Reagent | Yield (%) | Reference |

| PMB | Primary Alcohol | PMB-Cl | NaH | DMF | >90 | DDQ | >90 | [2][5] |

| PMB | Secondary Alcohol | PMB-Cl | NaH | THF | 85-95 | DDQ | 85-95 | [2][5] |

| DMB | Primary Alcohol | DMB-Br | NaH | DMF | >95 | DDQ (catalytic) | >95 | [6] |

| DMB | Primary Alcohol | DMB-Br | NaH | DMF | >95 | 1% TFA/DCM | >95 | [6] |

Visualizations

Reaction Scheme for MMB Protection and Deprotection

Caption: General workflow for the protection of a primary alcohol with MMB ether and its subsequent deprotection.

Mechanism of Oxidative Deprotection with DDQ

Caption: Mechanism of MMB ether deprotection using DDQ, proceeding through a charge-transfer complex.

Conclusion

The 4-methoxy-2-methylbenzyl (MMB) ether is an effective protecting group for primary alcohols, offering a valuable alternative to the more common PMB group. The presence of the ortho-methyl group is anticipated to increase the lability of the MMB ether, allowing for its removal under milder oxidative or acidic conditions. This feature provides enhanced orthogonality and flexibility in the design of complex synthetic strategies. The protocols provided herein, based on well-established methodologies for related protecting groups, offer a reliable framework for the application of the MMB group in organic synthesis. Researchers and drug development professionals are encouraged to consider the MMB group when a benzyl-type protecting group with increased sensitivity to deprotection is required.

References

- 1. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. rsc.org [rsc.org]

- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Synthesis of 4-Methoxy-2-methylbenzyl (MPM) Ethers: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methoxy-2-methylbenzyl (MPM) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its unique electronic and steric properties offer advantages in terms of stability and selective cleavage compared to other benzyl-type protecting groups. This application note provides a detailed protocol for the synthesis of MPM ethers via the Williamson ether synthesis, a robust and widely applicable method. The MPM group offers enhanced stability under certain acidic conditions compared to the related p-methoxybenzyl (PMB) ether, while still being readily cleavable under oxidative or strongly acidic conditions. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for the protection of alcohols and phenols.

Data Presentation: Synthesis of MPM Ethers

The following table summarizes typical reaction conditions and yields for the synthesis of 4-Methoxy-2-methylbenzyl ethers from various alcohol substrates using the Williamson ether synthesis. The data is representative and yields may vary depending on the specific substrate and reaction scale.

| Entry | Substrate Alcohol | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol (Primary) | NaH (1.2) | THF | 0 to rt | 4 | >95 |

| 2 | 1-Pentanol (Primary) | NaH (1.2) | DMF | 0 to rt | 6 | 92 |

| 3 | Cyclohexanol (Secondary) | NaH (1.5) | DMF | rt to 50 | 12 | 85 |

| 4 | tert-Butanol (Tertiary) | KH (2.0) | THF | rt | 24 | <10 (Elimination predominates) |

| 5 | Phenol | K₂CO₃ (2.0) | Acetone | Reflux | 8 | 98 |

| 6 | 4-Nitrophenol | Cs₂CO₃ (1.5) | DMF | rt | 3 | >99 |

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of MPM ethers: the preparation of the key intermediate 4-methoxy-2-methylbenzyl alcohol, its conversion to 4-methoxy-2-methylbenzyl chloride, and the subsequent Williamson ether synthesis to form the desired MPM ether.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor alcohol from commercially available 3,4-dimethylphenol.

Materials:

-

3,4-Dimethylphenol

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Petroleum ether

-

Water

Procedure:

-

To a stirred solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent, add dimethyl sulfate (1.1 eq).

-

Slowly add a solution of sodium hydroxide (1.2 eq) while maintaining the reaction temperature at 30°C.

-

After the addition is complete, continue stirring at a temperature between 0-50°C for 2 hours.

-

Upon completion, add water and extract the product with petroleum ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dimethylanisole.

-

The subsequent steps involve oxidation of a methyl group to an aldehyde, followed by reduction to the primary alcohol. A common method involves bromination of the benzylic position followed by hydrolysis and reduction.

Protocol 2: Synthesis of 4-Methoxy-2-methylbenzyl Chloride (MPM-Cl)

This protocol details the conversion of this compound to the corresponding chloride, the key reagent for the Williamson ether synthesis.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Chloroform (CHCl₃)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-methoxy-2-methylbenzyl chloride can often be used directly in the next step without further purification.

Protocol 3: General Williamson Ether Synthesis of MPM Ethers

This protocol outlines the general procedure for the protection of primary, secondary, and phenolic hydroxyl groups as their MPM ethers.

Materials:

-

Alcohol or Phenol substrate

-

4-Methoxy-2-methylbenzyl chloride (MPM-Cl)

-

Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., THF, DMF, Acetone)

-

Quenching solution (e.g., water, saturated ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Brine

Procedure:

-

For Primary and Secondary Alcohols: a. To a stirred suspension of sodium hydride (1.2-1.5 eq) in anhydrous THF or DMF at 0°C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in the same solvent dropwise. b. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. c. Cool the reaction mixture back to 0°C and add a solution of 4-methoxy-2-methylbenzyl chloride (1.1 eq) in the same solvent dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). For less reactive secondary alcohols, gentle heating (e.g., 50°C) may be required.

-

For Phenols: a. To a solution of the phenol (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add 4-methoxy-2-methylbenzyl chloride (1.1 eq) and heat the reaction to reflux (for acetone) or maintain at room temperature (for DMF) until the reaction is complete (monitored by TLC).

-

Work-up: a. Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0°C. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes). c. Combine the organic layers, wash with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to afford the pure MPM ether.

Visualizations

The following diagrams illustrate the key chemical transformation and the general experimental workflow for the synthesis of MPM ethers.

Caption: Williamson Ether Synthesis of MPM Ethers.

Caption: General Experimental Workflow for MPM Ether Synthesis.

Application Notes and Protocols: Deprotection of 4-Methoxy-2-methylbenzyl Ethers using DDQ

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxy-2-methylbenzyl (MMB) ether is a valuable protecting group for hydroxyl functionalities in organic synthesis. Its removal under mild oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers a selective and efficient deprotection strategy. This method is particularly advantageous due to its compatibility with a wide range of other protecting groups and sensitive functional moieties that might be susceptible to cleavage under harsh acidic or hydrogenolytic conditions. The electron-donating methoxy and methyl groups on the benzyl ring facilitate the oxidative cleavage by DDQ, allowing for a targeted deprotection.

This document provides detailed application notes and protocols for the deprotection of 4-methoxy-2-methylbenzyl ethers using DDQ, based on established procedures for the closely related and widely used p-methoxybenzyl (PMB) ethers. While specific quantitative data for MMB ethers is limited in the literature, the protocols and principles outlined herein provide a strong foundation for researchers to effectively utilize this deprotection strategy.

Reaction Principle and Mechanism